Bis(4-methoxyphenyl)dimethylsilane
Description
Evolution of Aryl-Substituted Silane (B1218182) Research
The field of organosilicon chemistry traces its origins back to the 19th century, but it was the extensive research by Professor Frederic S. Kipping in the early 20th century that laid the substantial groundwork for the field. wikipedia.org Kipping's work, which utilized Grignard reagents to create alkyl and aryl-substituted silanes, was foundational, although he initially viewed the polymeric materials he created ("silicones") as chemical curiosities. wikipedia.orgrsc.org
The industrial potential of organosilicon compounds was realized in the 1940s with the development of the "direct process" for synthesizing methylchlorosilanes, which catalyzed the growth of the silicone industry. rsc.org This spurred further academic and industrial research into the synthesis and properties of various organosilanes. The development of methods for creating aryl-silicon bonds has been a continuous area of focus. Early methods often relied on harsh reagents, but the advent of transition-metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, provided milder and more versatile routes to arylsilanes. numberanalytics.com Research continues to focus on developing more efficient, sustainable, and selective methods for synthesizing these valuable compounds. cfsilicones.com
Contextual Significance of Organosilicon Compounds in Contemporary Chemical Science
Organosilicon compounds are integral to numerous sectors of the chemical industry and play a pivotal role in modern technology and daily life. cfsilicones.com Their significance stems from a unique combination of properties conferred by the silicon atom, such as thermal stability, chemical inertness, and hydrophobicity. rsc.orgcfsilicones.com
In materials science , silicones (polysiloxanes) are perhaps the most well-known application, used in everything from sealants and adhesives to lubricants and medical implants. numberanalytics.comcfsilicones.com The incorporation of aryl groups, as in Bis(4-methoxyphenyl)dimethylsilane, can modify the properties of these materials, for instance, by enhancing thermal stability or altering their optical characteristics.
In organic synthesis , silyl (B83357) groups are widely employed as protecting groups for sensitive functionalities like alcohols, owing to their ease of introduction and selective removal. numberanalytics.com Furthermore, organosilanes are key reagents in a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net
The biocompatibility of certain organosilicon compounds has led to their use in biomedical devices and as drug delivery agents. cfsilicones.comontosight.ai The ongoing exploration of organosilicon chemistry promises further innovations, particularly in the realms of sustainable chemistry, electronics, and advanced materials. rsc.orgcfsilicones.com
Theoretical Considerations of Silicon-Carbon and Silicon-Oxygen Bonding in Arylsilanes
The distinct characteristics of arylsilanes like this compound are fundamentally determined by the nature of the silicon-carbon (Si-C) and, upon hydrolysis, silicon-oxygen (Si-O) bonds.
The Silicon-Carbon (Si-C) Bond: The Si-C bond is longer and weaker than a typical carbon-carbon (C-C) bond. wikipedia.org A key feature is its polarity; due to carbon's higher electronegativity (2.55) compared to silicon (1.90), the bond is polarized with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.org
In arylsilanes, the stability of the Si-C bond can be a significant challenge, particularly during synthesis or processing under acidic or basic conditions, where cleavage can occur. rsc.orgrsc.org Theoretical studies using density functional theory (DFT) have been employed to understand and predict the stability of the Si-C bond in various arylsilanes. researchgate.net These studies indicate that the bond's stability is influenced by factors such as the position of the silyl group on the aromatic ring and the electronic nature of other substituents. rsc.orgrsc.org
Interactive Table 1: Comparison of Carbon-Carbon and Silicon-Carbon Bonds
| Property | C-C Single Bond | Si-C Single Bond | Reference |
|---|---|---|---|
| Typical Bond Length | 1.54 Å | 1.89 Å | wikipedia.org |
| Electronegativity Difference | ~0 | ~0.65 | wikipedia.org |
| Polarity | Nonpolar | Polar (Siδ+-Cδ-) | wikipedia.org |
The Silicon-Oxygen (Si-O) Bond: The Si-O bond is a prominent feature in the hydrolysis products of many organosilanes and is the backbone of silicone polymers. This bond is significantly stronger and more polar than its carbon-oxygen (C-O) counterpart. wikipedia.org The large electronegativity difference between silicon (1.90) and oxygen (3.44) results in a highly polarized bond with substantial ionic character. wikipedia.orgresearchgate.net The high energy of the Si-O bond contributes to the thermodynamic stability of siloxanes and silica. wikipedia.org Theoretical analyses suggest that hyperconjugative interactions play a crucial role in the structural properties of molecules containing Si-O-Si linkages, distinguishing them from organic ethers (C-O-C). researchgate.net
Interactive Table 2: Comparison of Carbon-Oxygen and Silicon-Oxygen Bonds
| Property | C-O Single Bond | Si-O Single Bond | Reference |
|---|---|---|---|
| Typical Bond Length | 1.4 Å | 1.6 Å | wikipedia.org |
| Bond Energy (approx.) | 360 kJ/mol | 452 kJ/mol | wikipedia.org |
| Electronegativity Difference | ~0.89 | ~1.54 | wikipedia.org |
| Polarity | Polar (Cδ+-Oδ-) | Highly Polar (Siδ+-Oδ-) | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
bis(4-methoxyphenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-17-13-5-9-15(10-6-13)19(3,4)16-11-7-14(18-2)8-12-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGNJHFOQCLTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700294 | |
| Record name | Bis(4-methoxyphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69983-36-4 | |
| Record name | Bis(4-methoxyphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Bis 4 Methoxyphenyl Dimethylsilane and Its Derivatives
Refined Grignard Reagent Approaches for C-Si Bond Formation
The reaction of Grignard reagents with chlorosilanes has long been a cornerstone for the formation of silicon-carbon bonds. researchgate.net The synthesis of bis(4-methoxyphenyl)dimethylsilane is classically achieved by reacting 4-methoxyphenylmagnesium bromide with dimethyldichlorosilane. ontosight.ai This method's genesis lies in the early work of F. Stanley Kipping, who first established the utility of Grignard reactions for creating organosilanes. researchgate.net
Modern refinements focus on optimizing reaction conditions to improve yield and purity. Key parameters include the solvent system, reaction temperature, and the molar ratio of reactants. For instance, in the synthesis of analogous diaryldimethylsilanes, a molar ratio of the Grignard reagent to dimethyldihalogenosilane of 1:0.4-0.5 at temperatures between 20-60°C has been found to be effective. google.com The choice of solvent is also critical; while diethyl ether is common, replacing it with toluene (B28343) can significantly accelerate reactions with alkoxysilanes, though this effect is not observed with chlorosilanes. researchgate.net The reaction kinetics suggest a mechanism involving the replacement of a solvent molecule at the magnesium center by the silane (B1218182), followed by rearrangement to form the C-Si bond. researchgate.net
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Reactant Ratio (Grignard:Dihalosilane) | 1:0.4 - 1:0.5 | Optimizes yield and minimizes side products. | google.com |
| Temperature | 20-60 °C | Controls reaction rate and prevents decomposition. | google.com |
| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Standard ethereal solvents for Grignard reactions. | researchgate.net |
| Alternative Solvent | Toluene (for alkoxysilanes) | Can accelerate reaction rates compared to diethyl ether. | researchgate.net |
Lithiation-Mediated Coupling Reactions: Optimization and Scope
An alternative to the Grignard approach involves the use of organolithium reagents. This method typically begins with the lithiation of an aryl halide, such as 4-bromoanisole (B123540), using an organolithium compound like n-butyllithium. The resulting aryllithium species is then reacted with a dichlorosilane (B8785471) to form the desired product. google.com For example, bis(3,5-dibromophenyl)dimethylsilane was synthesized by reacting 3,5-dibromophenyllithium with dimethyldichlorosilane at a low temperature of -78 °C. koreascience.kr Similarly, bis(4,5-dihydrofuran-2-yl)dimethylsilane is prepared by lithiating 2,3-dihydrofuran (B140613) with t-butyllithium before adding dichlorodimethylsilane (B41323). nih.gov
While effective, this method requires careful handling of pyrophoric organolithium reagents, which can limit its industrial applicability. google.com Optimization often involves precise temperature control to prevent side reactions and the use of appropriate solvents to maintain the stability of the organolithium intermediate. The scope of this reaction is broad, allowing for the synthesis of various substituted diarylsilanes by choosing the corresponding aryl halide starting material. koreascience.kr
Catalytic Synthesis Pathways for Enhanced Efficiency and Selectivity
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. nih.gov In organosilane synthesis, transition-metal catalysts, particularly those based on palladium, nickel, and rhodium, are prominent. nih.govresearchgate.net These catalysts can facilitate cross-coupling reactions and direct C-H silylation, offering more direct routes to target molecules.
For instance, a zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents provides a mild and scalable method for producing a wide range of tetraorganosilanes. organic-chemistry.org Rhodium complexes have been shown to catalyze the intramolecular trans-bis-silylation of certain precursors to form fused silole structures. researchgate.net While direct catalytic synthesis of this compound is less commonly documented, the principles of catalytic C-Si bond formation are well-established and represent a promising avenue for future development. msu.edumdpi.com Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a major industrial process for creating C-Si bonds, typically using platinum catalysts like Speier's or Karstedt's catalyst. mdpi.comnii.ac.jp This highlights the power of catalysis in organosilane production. nii.ac.jp
Green Chemistry Strategies in Organosilane Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net In organosilane synthesis, this involves exploring alternative solvents, energy sources, and more atom-economical reaction pathways. rsc.orgresearchgate.net
Microwave irradiation has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and simplified work-up procedures. arkat-usa.orgresearchgate.netresearchgate.net By utilizing microwave dielectric heating, reactions can be performed rapidly and efficiently, sometimes even in the absence of a solvent. arkat-usa.orgresearchgate.net For example, the synthesis of various nitrogen-containing heterocyclic compounds has been successfully achieved under microwave irradiation, demonstrating higher yields and shorter reaction times compared to conventional heating. jchps.com While specific protocols for the microwave-assisted synthesis of this compound are not extensively reported, the application of this technology to similar coupling reactions suggests its high potential for optimizing the synthesis. arkat-usa.orgresearchgate.net
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | arkat-usa.orgresearchgate.netjchps.com |
| Energy Input | Bulk heating | Direct molecular heating | jchps.com |
| Yield | Often moderate | Generally higher | researchgate.netresearchgate.netjchps.com |
| Solvent Use | Required | Can often be reduced or eliminated (solvent-free) | arkat-usa.orgresearchgate.net |
Natural Deep Eutectic Solvents (NADES) are emerging as environmentally benign alternatives to traditional volatile organic solvents. rsc.org These solvents are typically formed from mixtures of natural, abundant compounds like sugars, amino acids, and organic acids. They are often biodegradable, non-toxic, and possess unique solvating properties. rsc.org While the direct application of NADES to the synthesis of this compound has not been specifically documented, their use in related organic transformations, such as Stetter or Barbier reactions, is being explored. derpharmachemica.com The ability of NADES to serve as reaction media and sometimes even as catalysts makes them an attractive area for future research in green organosilane synthesis. rsc.org
Functionalization and Derivatization Strategies for this compound
Once synthesized, this compound can serve as a scaffold for further chemical modification. A key functionalization pathway is the demethylation of the methoxy (B1213986) groups to yield the corresponding bis(4-hydroxyphenyl)dimethylsilane. This transformation is typically achieved by treatment with strong acids like hydrobromic acid (HBr), sometimes in the presence of a co-solvent like acetic anhydride. cscanada.net The resulting di-phenol derivative is a valuable monomer for the synthesis of specialty polymers and other complex molecules.
Further derivatization can be achieved through reactions targeting the aromatic rings or the silicon center. For example, the hydroxyl groups of the demethylated product can be used as handles for esterification or etherification reactions, introducing new functional moieties. The aromatic rings can potentially undergo electrophilic substitution reactions, although the directing effects of the silyl (B83357) and hydroxyl/methoxy groups would need to be considered. These strategies allow for the creation of a diverse library of derivatives with tailored properties for various applications in materials science and medicinal chemistry. ontosight.airesearchgate.net
Selective Cleavage of Si-Aryl Protecting Groups
The bis(4-methoxyphenyl)dimethylsilyl moiety can function as a robust protecting group for various functionalities. Its deliberate and selective removal is a key step in multi-step syntheses. The cleavage of the silicon-aryl bond is typically achieved through electrophilic or nucleophilic attack, with the methoxy group's electron-donating nature influencing the bond's reactivity.
Electrophilic cleavage is a common and effective strategy. The reaction involves an electrophile attacking the electron-rich aromatic ring, typically at the ipso-carbon, leading to the scission of the Si-C bond. A variety of electrophilic reagents can accomplish this transformation. For instance, the cleavage of a p-methoxyphenyl-silicon bond using bromine in solvents like benzene (B151609) or carbon tetrachloride has been studied, demonstrating a pathway for selective dearylation. le.ac.uk Similarly, strong acids can induce protodesilylation, where a proton acts as the electrophile to cleave the Si-C bond. wikipedia.org In the presence of a Lewis acid such as aluminum chloride, other electrophiles like acetyl chloride can convert arylsilanes into the corresponding aryl ketones. le.ac.uk
The choice of reagent and reaction conditions is paramount for achieving selectivity, especially in complex molecules with multiple sensitive groups. The relative stability of other protecting groups, such as different silyl ethers, must be considered. Acid-catalyzed deprotection, for example, generally removes less sterically hindered silyl groups more rapidly. wikipedia.org
| Reagent(s) | Transformation Type | Bond Cleaved | Typical Conditions | Ref. |
| Bromine (Br₂) | Electrophilic | Si-Aryl | Benzene or Carbon Tetrachloride | le.ac.uk |
| Strong Acids (e.g., H⁺) | Electrophilic (Protodesilylation) | Si-Aryl | Anhydrous or aqueous acid | le.ac.ukwikipedia.org |
| Acetyl Chloride / AlCl₃ | Electrophilic Acylation | Si-Aryl | Anhydrous conditions | le.ac.uk |
| Tetra-n-butylammonium fluoride (B91410) (TBAF) | Nucleophilic | Si-O (in silyl ethers), Si-C | THF or other polar aprotic solvents | wikipedia.orglibretexts.org |
| Boron Trichloride–Dimethyl Sulfide (BCl₃·SMe₂) | Lewis Acid Assisted | O-Benzyl (for comparison) | Dichloromethane | organic-chemistry.org |
This table summarizes reagents used for cleaving silicon-aryl bonds and related protecting groups, highlighting the conditions that enable such transformations.
Atom Economy and Sustainability Metrics in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. researchgate.net Evaluating the synthesis of this compound through these metrics provides insight into its environmental footprint.
A common laboratory and industrial synthesis for arylsilanes involves the Grignard reaction. researchgate.net In this case, an aryl magnesium halide (Grignard reagent) is prepared from an aryl halide (e.g., 4-bromoanisole) and magnesium metal, which then reacts with a dichlorosilane, such as dimethyldichlorosilane. researchgate.netgoogle.com
The reaction is: 2 (CH₃OC₆H₄Br) + 2 Mg + (CH₃)₂SiCl₂ → (CH₃OC₆H₄)₂Si(CH₃)₂ + 2 MgBrCl
Atom Economy: Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants.
| Reactant/Product | Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Total Mass (g) |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 2 | 374.06 |
| Magnesium | Mg | 24.31 | 2 | 48.62 |
| Dimethyldichlorosilane | C₂H₆Cl₂Si | 129.06 | 1 | 129.06 |
| Total Reactant Mass | 551.74 | |||
| Desired Product | C₁₆H₂₀O₂Si | 272.41 | 1 | 272.41 |
| Atom Economy | 49.37% |
This table calculates the theoretical atom economy for the Grignard synthesis of this compound. The calculation reveals that just under half of the mass of the reactants is incorporated into the final product, with the remainder forming inorganic salt byproducts.
Other Sustainability Metrics: Beyond atom economy, a broader assessment of the synthesis provides a more complete picture of its sustainability.
| Metric | Assessment of Grignard Synthesis | Comments | Ref. |
| Solvents | Typically uses ethereal solvents (THF, diethyl ether). | These solvents have environmental and safety concerns (flammability, peroxide formation). Efforts in green chemistry aim to replace such volatile organic compounds. | researchgate.netgoogle.com |
| Reagents | Uses a Grignard reagent. | This avoids the use of more hazardous and moisture-sensitive organolithium reagents, which are an alternative for forming Si-C bonds. | google.com |
| Energy Consumption | Moderate. | Grignard formation can be initiated at room temperature but may require heating to go to completion. The subsequent coupling reaction is often performed at controlled temperatures (e.g., 0-60°C). | google.comgoogle.com |
| Byproducts | Magnesium halides (e.g., MgBrCl). | These salts are the primary waste stream. While less toxic than many organic byproducts, their disposal or recycling adds to the process complexity and cost. | |
| Overall Process | Established but with room for improvement. | While effective, the process has moderate atom economy and relies on traditional solvents. Alternative routes like direct synthesis (Müller-Rochow process) are used for simpler organosilanes and are often more atom-economical but may not be suitable for this specific substituted arylsilane. | mdpi.com |
This table provides a qualitative analysis of the sustainability of the Grignard route to this compound, considering factors beyond simple atom economy.
Advanced Spectroscopic and Structural Characterization of Bis 4 Methoxyphenyl Dimethylsilane
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For Bis(4-methoxyphenyl)dimethylsilane, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of its molecular framework.
In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the methyl protons attached to the silicon atom. The two non-equivalent aromatic protons on each phenyl ring, being ortho and meta to the silyl (B83357) group, would appear as a pair of doublets due to ortho-coupling. The methoxy group protons would present as a singlet, and the dimethylsilyl protons would also appear as a singlet, typically in the upfield region.
The ¹³C NMR spectrum provides information on each unique carbon environment. Signals are expected for the methyl carbons attached to silicon, the methoxy carbon, and the four distinct aromatic carbons of the p-substituted phenyl ring (ipso, ortho, meta, and para to the silyl group).
While specific experimental data for this compound is scarce in publicly accessible literature, data from analogous compounds, such as bis(p-methoxyphenyl)tellurium dichloride for the aromatic portion and various dimethylsilane (B7800572) derivatives for the silicon-containing fragment, allow for a reliable prediction of the chemical shifts. sciensage.info The ²⁹Si NMR spectrum is particularly diagnostic for organosilicon compounds, with the chemical shift being sensitive to the electronic environment around the silicon atom.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.4-7.5 | d | Aromatic (protons ortho to Si) |
| ~6.9-7.0 | d | Aromatic (protons meta to Si) | |
| ~3.8 | s | -OCH₃ | |
| ~0.4-0.5 | s | Si-(CH₃)₂ | |
| ¹³C | ~160 | s | Aromatic (C-OCH₃) |
| ~135 | s | Aromatic (C-ortho) | |
| ~129 | s | Aromatic (C-ipso) | |
| ~114 | s | Aromatic (C-meta) | |
| ~55 | s | -OCH₃ | |
| ~ -2 to -4 | s | Si-(CH₃)₂ | |
| ²⁹Si | ~ -5 to -15 | s | Si(CH₃)₂ |
Note: The data in this table is predicted based on values for analogous compounds and general principles of NMR spectroscopy.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
A ¹H-¹H COSY spectrum would reveal the coupling between the adjacent aromatic protons. A cross-peak would be expected between the signals of the protons ortho and meta to the silyl group, confirming their spatial proximity on the benzene (B151609) ring. No cross-peaks would be observed for the singlet signals of the methoxy and silyl methyl groups with any other protons, confirming their isolated nature in terms of three-bond proton-proton coupling.
An HSQC spectrum correlates the proton signals with the signals of the directly attached carbon atoms. This would allow for the definitive assignment of the aromatic carbon signals by correlating them with their attached protons. For instance, the proton signal at ~7.4-7.5 ppm would show a correlation to the carbon signal at ~135 ppm, assigning it as the ortho carbon. Similarly, the proton signal at ~6.9-7.0 ppm would correlate with the carbon signal at ~114 ppm (meta carbon). The methoxy proton singlet would correlate with the methoxy carbon, and the silyl methyl proton singlet would correlate with the silyl methyl carbon signal.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly useful for distinguishing between crystalline and amorphous forms of a compound, as the spectral line shapes are highly sensitive to the local environment and the degree of order.
For this compound, ssNMR could be employed to probe the packing and conformational differences between a well-ordered crystalline sample and a disordered amorphous solid. In a crystalline state, sharp signals are typically observed due to the uniform environment of the nuclei. In contrast, an amorphous sample would exhibit broader lines due to a distribution of conformations and intermolecular interactions.
Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si. By analyzing the chemical shift anisotropies and relaxation times, detailed information about the molecular symmetry, packing efficiency, and the presence of different polymorphs can be obtained.
Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)
The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the p-substituted anisole (B1667542) moieties and the dimethylsilyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic |
| 2960-2850 | C-H stretching | -CH₃ (methoxy and silyl) |
| ~1600, ~1500 | C=C stretching | Aromatic ring |
| ~1250 | Asymmetric C-O-C stretching | Aryl-O-CH₃ |
| ~1180 | In-plane C-H bending | Aromatic |
| ~1030 | Symmetric C-O-C stretching | Aryl-O-CH₃ |
| ~830 | Out-of-plane C-H bending | p-disubstituted benzene |
| ~1260 | Symmetric CH₃ deformation | Si-(CH₃)₂ |
| 800-750 | CH₃ rocking and Si-C stretching | Si-(CH₃)₂ |
Note: This table is based on characteristic group frequencies from literature data for anisole and organosilicon compounds. pearson.comnih.govdocumentsdelivered.com
Conformational analysis can be performed by studying the vibrational spectra under different conditions (e.g., temperature, solvent polarity) or by comparing experimental spectra with theoretical calculations (e.g., DFT). For this compound, this could provide insights into the rotational isomers (conformers) arising from the rotation around the Si-C(aryl) and C(aryl)-O bonds.
Vibrational spectroscopy is an excellent tool for real-time monitoring of chemical reactions (in situ monitoring). For the synthesis of this compound, for example, from the reaction of dichlorodimethylsilane (B41323) with a Grignard or organolithium reagent derived from 4-bromoanisole (B123540), FT-IR or Raman spectroscopy could be used to follow the progress of the reaction. This would involve monitoring the disappearance of the characteristic vibrational bands of the reactants and the simultaneous appearance of the bands corresponding to the product. For instance, the consumption of the C-Br stretching vibration of 4-bromoanisole and the appearance of the characteristic Si-C(aryl) and Si-CH₃ vibrations of the product would indicate the progression of the reaction.
Electronic Spectroscopy (UV-Vis Absorption, Emission Spectroscopy)
Electronic spectroscopy, particularly UV-Vis absorption and emission (fluorescence) spectroscopy, provides information about the electronic transitions within a molecule.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the π→π* transitions of the methoxy-substituted benzene rings. Anisole itself shows two main absorption bands around 220 nm and 270 nm. cdnsciencepub.com In this compound, the presence of two such chromophores linked to a dimethylsilyl group is likely to result in a spectrum that is a superposition of the individual chromophore absorptions, possibly with slight shifts due to the electronic effects of the silyl substituent. The dimethylsilyl group is generally considered to be weakly electron-donating or electron-withdrawing depending on the system, which may cause a small bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to anisole.
| Compound | λ_max (nm) | Solvent |
| Anisole | 269, 217 | Not specified |
| p-Nitroanisole | 314 | Not specified |
Note: This table provides data for anisole and a p-substituted derivative to illustrate typical absorption maxima. spcmc.ac.inresearchgate.net
Upon excitation with UV light, this compound may exhibit fluorescence. Anisole is known to be fluorescent, with an emission peak around 293 nm when excited at 270 nm. aatbio.com The emission properties of this compound would depend on the efficiency of radiative decay from the excited state. The presence of the silicon atom could potentially influence the excited state lifetime and quantum yield through various mechanisms, including spin-orbit coupling.
Investigation of Electronic Transitions and Conjugation Effects
The electronic properties of this compound are primarily dictated by the methoxyphenyl groups. The ultraviolet-visible (UV-Vis) absorption spectrum is expected to be dominated by π→π* transitions within the aromatic rings. The presence of the methoxy group (an auxochrome) is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.
The silicon atom, with its empty 3d orbitals, may participate in dπ-pπ conjugation with the aromatic rings, influencing the energy of the molecular orbitals. mdpi.com This interaction, along with the electronic effects of the methoxy substituents, would modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption characteristics. In similar donor-acceptor-donor type molecules, intramolecular charge transfer processes can also give rise to distinct absorption bands. beilstein-journals.org
Photophysical Properties Related to Methoxyaryl Functionality
The photophysical behavior of this compound is intrinsically linked to its methoxyaryl functionalities. The parent chromophore, anisole (methoxybenzene), is known to be fluorescent. researchgate.netnih.gov Therefore, it is highly probable that this compound also exhibits fluorescence.
Upon absorption of a photon, the molecule is promoted to an excited singlet state. The subsequent de-excitation can occur through radiative (fluorescence) or non-radiative pathways. The fluorescence quantum yield and lifetime will be influenced by several factors, including the rigidity of the molecule and the nature of the solvent. The silicon atom can influence the photophysical properties by altering the molecular geometry and the degree of conjugation. mdpi.com For instance, the fluorescence of some organosilicon compounds is enhanced in the aggregated state, a phenomenon known as aggregation-induced emission (AIE). mdpi.com While it is not confirmed for this specific molecule, it remains a possibility. The fluorescence emission is expected to be red-shifted with increasing solvent polarity due to the stabilization of the more polar excited state.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., MALDI-TOF)
The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C16H20O2Si). Common fragmentation pathways would likely involve the cleavage of the bonds to the silicon atom.
A prominent fragmentation pattern would be the loss of a methyl group (CH3, mass = 15) to form a stable [M-15]+ ion. The cleavage of the silicon-aryl bond could lead to the formation of a [M-C7H7O]+ ion corresponding to the loss of a methoxyphenyl radical, or the detection of the methoxyphenyl cation itself at m/z 107. Further fragmentation of the methoxyphenyl group could occur, for instance, through the loss of a methyl radical (CH3) followed by carbon monoxide (CO) to yield a cyclopentadienyl (B1206354) cation.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z |
| [M]+ | [C16H20O2Si]+ | 272.1 |
| [M-CH3]+ | [C15H17O2Si]+ | 257.1 |
| [M-OCH3]+ | [C15H17OSi]+ | 241.1 |
| [C7H7O]+ | [CH3OC6H4]+ | 107.1 |
| [C6H5Si(CH3)2]+ | 135.1 |
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
A definitive single-crystal X-ray diffraction study for this compound is not present in the surveyed literature. However, the crystal structure of the closely related analogue, Bis(p-bromophenyl)dimethylsilane , provides significant insight into the likely molecular geometry. researchgate.net
In Bis(p-bromophenyl)dimethylsilane, the silicon atom exhibits a tetrahedral coordination geometry. researchgate.net It is expected that this compound would adopt a similar conformation. The two methoxyphenyl rings would be attached to the central silicon atom, along with two methyl groups. The bond angles around the silicon atom are expected to be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the steric bulk of the aryl groups. For instance, in the bromo-analogue, the C-Si-C angle between the two aromatic rings is contracted to approximately 106°, while the other angles are slightly larger than the ideal tetrahedral angle. researchgate.net The Si-C bond lengths will be in the typical range for arylsilanes. The dihedral angle between the two phenyl rings in the bromo-analogue is significant, at around 80-84°, indicating a non-planar arrangement of the two aryl moieties. researchgate.net
Crystallographic Data for the Analogue Compound Bis(p-bromophenyl)dimethylsilane researchgate.net
| Parameter | Value |
| Formula | C14H14Br2Si |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.4981(3) |
| b (Å) | 14.7956(3) |
| c (Å) | 16.5144(4) |
| β (°) | 91.208(1) |
| V (ų) | 3053.11(12) |
| Z | 8 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. wikipedia.orglibretexts.orgethz.chyoutube.com A search of the scientific literature did not yield any studies on the use of EPR spectroscopy to investigate radical species of this compound. The generation of radical cations or anions of this molecule would be necessary for EPR analysis, for example, through chemical or electrochemical oxidation or reduction. If such radical species were to be formed, EPR spectroscopy could provide valuable information about the distribution of the unpaired electron spin density across the molecule, which would further elucidate the extent of conjugation between the aromatic rings and the silicon center.
Computational Chemistry and Theoretical Investigations of Bis 4 Methoxyphenyl Dimethylsilane
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems due to its favorable balance of accuracy and computational cost. For Bis(4-methoxyphenyl)dimethylsilane, DFT calculations are instrumental in elucidating its electronic structure and predicting its chemical reactivity. These calculations typically involve the use of a functional, such as B3LYP or M06-2X, and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) groups, while the LUMO may be distributed over the silicon atom and the aromatic rings.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the methoxy (B1213986) groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) might be found around the silicon and methyl protons, suggesting sites for nucleophilic interaction.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -0.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability |
Note: These values are illustrative and would require specific DFT calculations to be confirmed.
DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For organosilanes, the calculation of 29Si Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. psu.edu Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with functionals like MPW1K and triple-zeta quality basis sets such as IGLO-III, have shown good accuracy in predicting 29Si chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). psu.eduresearchgate.net
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical frequencies, when scaled by an appropriate factor, typically show excellent agreement with experimental spectra, allowing for precise assignment of vibrational modes. For this compound, key vibrational modes would include Si-C stretching, C-O stretching of the methoxy group, and various aromatic C-H and C=C vibrations.
Table 2: Predicted 29Si NMR Chemical Shift for this compound (Illustrative)
| Computational Method | Basis Set | Solvent Model | Predicted δ(29Si) (ppm vs. TMS) |
| MPW1K | IGLO-III | PCM (Chloroform) | -15.2 |
Note: This is an illustrative value based on typical ranges for similar diaryldimethylsilanes.
Ab Initio and Semi-Empirical Methods for Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis can be performed using a range of computational methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer high accuracy but are computationally demanding. Semi-empirical methods provide a faster, albeit less accurate, alternative. A study on the related molecule dimethoxymethylphenylsilane (B1198902) utilized both HF and B3LYP levels of theory to investigate its conformational landscape. researchgate.net For this compound, the primary degrees of conformational freedom are the rotations around the two Si-C(phenyl) bonds. Computational studies would aim to identify the lowest energy conformers and the energy barriers to their interconversion.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
While quantum mechanics methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of a large ensemble of molecules over time. nih.gov An MD simulation of this compound would involve placing a number of molecules in a simulation box and calculating their trajectories based on a force field that describes the inter- and intramolecular forces. Such simulations could provide valuable insights into the intermolecular interactions, such as van der Waals forces and potential π-π stacking of the phenyl rings, that govern the bulk properties and aggregation behavior of the compound in different phases or solutions.
Quantitative Structure-Activity Relationship (QSAR) Studies (non-biological focus)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activity. researchgate.net In a non-biological context, "activity" could refer to a variety of chemical properties, such as reactivity in a specific reaction, solubility in a particular solvent, or photophysical properties. For a series of related diaryldimethylsilanes, a QSAR model could be developed to predict, for example, their rate of hydrolysis based on calculated electronic parameters like the HOMO-LUMO gap or atomic charges on the silicon atom.
Mechanistic Computational Studies of Reactions Involving the Silane (B1218182) Core
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. mdpi.comnih.gov For this compound, mechanistic studies could be applied to a variety of reactions involving the silane core. For instance, the mechanism of acid- or base-catalyzed hydrolysis of the Si-C bonds could be explored. Such studies would typically use DFT to map out the potential energy surface of the reaction, identifying the structures of intermediates and transition states and calculating the activation energies for each step. This information is crucial for understanding the factors that control the reaction's outcome and for designing more efficient synthetic routes or more stable materials. A computational study on the reaction of silylidyne with silane, for example, has provided deep insights into the isomerization and reaction dynamics of silicon hydrides. nih.gov
Reactivity and Reaction Mechanisms of Bis 4 Methoxyphenyl Dimethylsilane
Investigations into the Reactivity of the Silicon Center
The silicon atom in bis(4-methoxyphenyl)dimethylsilane is the primary site for nucleophilic attack, leading to cleavage of the silicon-carbon or silicon-oxygen bonds (in its hydrolyzed form).
Hydrolysis and Condensation Pathways
The hydrolysis of organosilanes is a fundamental reaction that leads to the formation of silanols, which can then undergo condensation to form siloxanes. The hydrolysis of this compound follows a pathway typical for diaryldimethylsilanes, where the silicon-carbon bond is cleaved by water, often under acidic or basic catalysis, to yield (4-methoxyphenyl)dimethylsilanol.
The general mechanism for acid-catalyzed hydrolysis involves protonation of one of the methoxyphenyl groups, making it a better leaving group, followed by nucleophilic attack of water on the silicon center. In basic conditions, hydroxide (B78521) ion directly attacks the silicon atom. The resulting silanol (B1196071), (4-methoxyphenyl)dimethylsilanol, is a stable, isolable compound. sigmaaldrich.com
This silanol can then undergo condensation, either with itself or with other silanols, to form a disiloxane, 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane. This reaction is typically promoted by heat or a catalyst.
Table 1: Products of Hydrolysis and Condensation of this compound
| Reactant | Reagents and Conditions | Product |
| This compound | H₂O, Acid or Base Catalyst | (4-Methoxyphenyl)dimethylsilanol |
| (4-Methoxyphenyl)dimethylsilanol | Heat or Catalyst | 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane |
Reactions with Organometallic Reagents
The silicon center in this compound is susceptible to attack by strong nucleophiles such as organolithium and Grignard reagents. These reactions typically result in the cleavage of one of the silicon-aryl bonds and the formation of a new silicon-carbon bond.
For instance, reaction with an organolithium reagent like n-butyllithium would be expected to yield butyldimethyl(4-methoxyphenyl)silane and 4-methoxyphenyllithium. Similarly, a Grignard reagent such as phenylmagnesium bromide would react to form dimethyl(4-methoxyphenyl)phenylsilane and (4-methoxyphenyl)magnesium bromide. The general mechanism for Grignard reactions with silanes involves the formation of a four-centered transition state. alfredstate.eduresearchgate.net
Table 2: Expected Products of Reactions with Organometallic Reagents
| Reactant | Organometallic Reagent | Expected Major Products |
| This compound | n-Butyllithium | Butyldimethyl(4-methoxyphenyl)silane, 4-Methoxyphenyllithium |
| This compound | Phenylmagnesium bromide | Dimethyl(4-methoxyphenyl)phenylsilane, (4-Methoxyphenyl)magnesium bromide |
Chemical Transformations of the Aryl and Methyl Substituents
The organic groups attached to the silicon atom also undergo characteristic chemical reactions.
Electrophilic Aromatic Substitution Reactions on the Methoxy-Phenyl Rings
The methoxy (B1213986) group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org In this compound, the para position is occupied by the dimethylsilyl group, thus directing substitution primarily to the ortho positions (positions 2 and 6 on the phenyl ring). The dimethylsilyl group itself is known to be a weak activator and also an ortho, para-director.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield bis(2-nitro-4-methoxyphenyl)dimethylsilane. Bromination with bromine in the presence of a Lewis acid catalyst would likely produce bis(2-bromo-4-methoxyphenyl)dimethylsilane.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Bis(2-nitro-4-methoxyphenyl)dimethylsilane |
| Bromination | Br₂, FeBr₃ | Bis(2-bromo-4-methoxyphenyl)dimethylsilane |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Bis(2-acetyl-4-methoxyphenyl)dimethylsilane |
Modifications of Methyl Groups
The modification of the methyl groups attached to the silicon atom in this compound is challenging due to the high stability of the silicon-methyl bond. Direct functionalization typically requires harsh conditions. One potential route involves radical halogenation, but this process often lacks selectivity.
A more controlled approach could involve deprotonation of a methyl group using a very strong base, such as an organolithium reagent in the presence of a chelating agent like TMEDA, to form a lithiated intermediate. This intermediate could then be reacted with an electrophile. However, deprotonation of Si-H bonds is more common than Si-CH₃ bonds. chemrxiv.orgchemrxiv.org
Mechanistic Elucidation of Key Reaction Pathways
The mechanisms of the primary reactions of this compound are generally understood based on extensive studies of analogous silanes.
The hydrolysis of diaryldimethylsilanes is believed to proceed through a pentacoordinate silicon intermediate. In acidic conditions, the reaction is initiated by protonation of an aryl group, facilitating its departure. Under basic conditions, the nucleophilic hydroxide ion directly attacks the silicon atom. The subsequent condensation of the resulting silanol to a siloxane also involves a nucleophilic attack of a silanol oxygen on another silicon atom, with the elimination of water.
Electrophilic aromatic substitution on the methoxy-phenyl rings follows the well-established arenium ion mechanism. The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). byjus.commasterorganicchemistry.com The aromaticity is then restored by the loss of a proton from the carbon atom to which the electrophile has bonded. The strong activating and ortho-directing effect of the methoxy group, coupled with the weaker directing effect of the silyl (B83357) group, ensures high regioselectivity for substitution at the positions ortho to the methoxy group.
The reaction with organometallic reagents like Grignard reagents is proposed to occur via a four-center transition state involving the magnesium atom, the halogen, the silicon atom, and the carbanionic carbon of the Grignard reagent. alfredstate.edu This mechanism accounts for the observed substitution at the silicon center.
Transition State Analysis
A thorough search for computational studies, including Density Functional Theory (DFT) calculations, that specifically analyze the transition states of reactions involving this compound did not yield any specific results. Such analyses are crucial for elucidating reaction pathways, determining activation energies, and understanding the influence of the methoxy-substituted phenyl groups on the geometry and energy of transition state structures. Without dedicated computational studies on this molecule, any discussion on its transition states would be purely speculative and not based on scientific findings.
Kinetic and Thermodynamic Studies
There is a notable lack of published experimental data concerning the kinetic and thermodynamic parameters of reactions with this compound. Information such as reaction rates, activation energies, and equilibrium constants are fundamental to understanding and predicting the chemical behavior of a compound. The absence of such studies prevents a quantitative assessment of its reactivity.
To illustrate the type of data that is currently unavailable, a hypothetical data table is presented below.
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Enthalpy (ΔH) | Entropy (ΔS) | Gibbs Free Energy (ΔG) |
| Data Not Available | N/A | N/A | N/A | N/A | N/A |
| Example Reaction A | value | value | value | value | value |
| Example Reaction B | value | value | value | value | value |
| This table is for illustrative purposes only. No actual data was found for this compound. |
Development of Novel C-Si Bond Forming Reactions with the Compound
While the formation of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry, with numerous established methods, a specific search for novel C-Si bond-forming reactions where this compound is a key starting material did not provide any distinct examples. Research in this area would likely focus on leveraging the electronic properties of the methoxyphenyl groups to influence the reactivity of the silicon center in reactions such as hydrosilylation, direct arylation, or coupling with organometallic reagents. However, documented examples of such novel methodologies specifically developed with or for this compound are not readily found.
Orthogonal Reactivity Profiles for Multi-Functionalization
The concept of orthogonal reactivity is critical for the selective synthesis of complex molecules. In the context of this compound, this would involve the differential reactivity of the two methoxyphenyl groups or the selective reaction at the silicon center without affecting the aromatic rings, and vice versa. This would allow for the stepwise introduction of different functional groups. The investigation of such orthogonal reactivity profiles is an advanced area of research. Unfortunately, no studies detailing strategies for the multi-functionalization of this compound based on orthogonal reactivity principles could be located.
Advanced Applications in Materials Science and Polymer Chemistry
Precursor for the Synthesis of Functional Organosilicon Polymers
Bis(4-methoxyphenyl)dimethylsilane serves as a key building block in the development of various organosilicon polymers. The presence of the diaryldimethylsilane core allows for the introduction of rigid aromatic units into polymer backbones, which can significantly enhance thermal stability and modify mechanical properties.
Polysiloxanes, commonly known as silicones, are characterized by a (-Si-O-)n backbone. While the industrial synthesis of polydimethylsiloxane (B3030410) (PDMS) typically starts from dimethyldichlorosilane, the incorporation of diaryl-substituted silanes like this compound as a comonomer allows for the creation of polysiloxanes with tailored properties. wikipedia.orgwiley-vch.de The aromatic groups introduced into the polymer chain increase its rigidity and thermal stability compared to standard PDMS. nih.gov
The synthesis of such modified polysiloxanes can be achieved through the co-hydrolysis and polycondensation of this compound (after conversion to a dihalide or dialkoxy derivative) with other dichlorosilane (B8785471) or dialkoxysilane monomers. wiley-vch.de This approach enables the tuning of polymer architecture and properties by varying the ratio of the diaryl silane (B1218182) precursor. The methoxy (B1213986) groups on the phenyl rings also offer a site for further functionalization, potentially leading to materials with specific surface properties or reactivity.
Table 1: Comparison of Monomers for Polysiloxane Synthesis
| Monomer | Resulting Polymer Unit | Key Properties Conferred |
| Dimethyldichlorosilane | -[Si(CH₃)₂-O]- | Flexibility, hydrophobicity |
| This compound | -[Si(CH₃)₂(C₆H₄OCH₃)₂-O]- | Increased thermal stability, rigidity |
| Phenyltrichlorosilane | -[Si(C₆H₅)-O]- (cross-linked) | Branching, increased rigidity |
This table is generated based on established principles of polymer chemistry.
Silarylene polymers, which contain alternating silylene and aromatic groups in the main chain, are known for their excellent thermal and mechanical properties. This compound is a prime candidate for the synthesis of silarylene-containing poly(ether-amide)s and poly(esters). To be used in this context, the methoxy groups of this compound would typically be converted to hydroxyl or amino groups to create a difunctional monomer.
For instance, the corresponding dihydroxy derivative, bis(4-hydroxyphenyl)dimethylsilane, can undergo polycondensation with dicarboxylic acid chlorides to form silarylene-containing polyesters. Similarly, a dianiline derivative could react with diacyl chlorides to yield poly(ether-amide)s. The incorporation of the dimethylsilarylene unit into the polymer backbone imparts flexibility, while the aromatic rings contribute to high thermal stability.
Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with the general formula (RSiO₁.₅)ₙ. researchgate.net These nanometer-sized structures can be incorporated into polymer chains to create organic-inorganic hybrid materials with enhanced properties. researchgate.net The synthesis of functional POSS molecules often involves the hydrolysis and condensation of organotrichlorosilanes or organotrialkoxysilanes. rsc.org
While this compound is a difunctional silane, it can be chemically modified to bear a reactive group suitable for attachment to a POSS cage. For example, functionalization of one of the phenyl rings with a trimethoxysilyl group would allow it to participate in the condensation reactions that form the POSS cage, thereby tethering the bis(4-methoxyphenyl)dimethylsilyl moiety to the structure. Such POSS-functionalized monomers can then be copolymerized to create polymers with pendant POSS cages, leading to materials with improved thermal stability, mechanical strength, and resistance to atomic oxygen. researchgate.net
Role in the Engineering of Hybrid Organic-Inorganic Nanomaterials
Hybrid organic-inorganic nanomaterials combine the properties of both organic and inorganic components at the nanoscale, leading to synergistic effects and novel functionalities. mdpi.comnih.gov Organosilanes play a crucial role in the fabrication of these materials, acting as coupling agents, surface modifiers, or precursors for inorganic networks. drexel.edu
This compound, after suitable functionalization, can be employed in the synthesis of such hybrid nanomaterials. For example, its conversion to a trialkoxysilane derivative would enable it to act as a precursor in sol-gel processes, leading to silica-based hybrid materials where the organosilicon moiety is covalently integrated into the inorganic matrix. drexel.edu The presence of the aromatic groups can influence the refractive index and thermal properties of the resulting hybrid material. Furthermore, these organosilicon moieties can be used to functionalize the surface of inorganic nanoparticles, improving their dispersibility in organic polymer matrices and enabling covalent linkage between the nanoparticle and the polymer. mdpi.com
Contribution to Supramolecular Assemblies and Ordered Structures
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, metal coordination, and hydrophobic forces. nih.gov These interactions are key to the formation of self-assembling and responsive materials. researchgate.net
The formation of supramolecular polymers often relies on monomer units that can form strong and directional non-covalent bonds. digitellinc.comnih.gov While this compound itself is not a primary hydrogen bond donor, it can be readily converted into a molecule that is. Demethylation of the methoxy groups yields bis(4-hydroxyphenyl)dimethylsilane, a molecule with two hydroxyl groups capable of acting as hydrogen bond donors and acceptors.
This di-functional, hydrogen-bonding building block can then participate in the formation of supramolecular polymers through self-assembly with complementary hydrogen-bonding units. The rigidity of the aromatic rings combined with the flexibility of the dimethylsilyl linkage can influence the morphology and properties of the resulting supramolecular structures. The directionality of the hydrogen bonds can lead to the formation of ordered, high-aspect-ratio assemblies.
Self-Assembly Processes Driven by Intermolecular Forces
The self-assembly of molecules into ordered supramolecular structures is a powerful bottom-up approach for creating novel functional materials. In the case of this compound, several intermolecular forces are expected to govern its self-assembly behavior. The methoxy-substituted phenyl rings can engage in π-π stacking interactions, a common driving force for the organization of aromatic molecules. These interactions, coupled with weaker van der Waals forces, can lead to the formation of ordered domains.
| Intermolecular Force | Potential Role in Self-Assembly of this compound |
| π-π Stacking | Primary driving force for the ordering of the 4-methoxyphenyl (B3050149) groups. |
| Van der Waals Forces | Contribute to the overall cohesion and stability of the assembled structures. |
| Dipole-Dipole Interactions | The methoxy groups can introduce dipoles, influencing molecular alignment. |
Development of Functional Coatings and Surface Modification Agents
Silanes are widely recognized for their utility in surface modification, and this compound is no exception. Its structure suggests its potential as a functional coating and surface modification agent, capable of imparting specific properties to various substrates. General-purpose silanes are used to enhance resistance to UV radiation and weathering, and to create hydrophobic or oleophobic surfaces. evonik.com
The application of silane-based coatings can result in improved dispersibility of the coating formulation and better compatibility between organic substrates and inorganic polymers. evonik.com While specific studies on this compound for these exact purposes are not prevalent, the fundamental chemistry of silanes allows for strong bonding to surfaces rich in hydroxyl groups, such as glass, ceramics, and some metals. The 4-methoxyphenyl groups, when oriented away from the surface, would then present a new interface with tailored properties, such as altered hydrophobicity and refractive index. The presence of the aromatic rings could also enhance the thermal stability and UV resistance of the modified surface.
| Potential Application Area | Expected Benefit from this compound |
| Hydrophobic Coatings | The aromatic groups can create a water-repellent surface. |
| Adhesion Promotion | The silane group can act as a coupling agent between organic and inorganic materials. |
| UV-Resistant Coatings | The aromatic rings may absorb UV radiation, protecting the underlying substrate. |
Application in Electronic and Optical Materials as a Building Block
The combination of a siloxane-like linkage with electronically active aromatic groups makes this compound an intriguing building block for electronic and optical materials. Organosilicon compounds, particularly those incorporated into polymers like polysilphenylenesiloxanes, are known for their thermal stability and desirable dielectric properties, which are advantageous for applications in electronic devices. cnrs.fr
The 4-methoxyphenyl units can be considered as precursors to more complex, conjugated systems. For instance, related structures like 9,9-bis(4-methoxyphenyl)-9H-fluorene are utilized as building blocks for organic semiconductors. tcichemicals.com The electronic properties of such materials are critical for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethylsilane (B7800572) unit in this compound provides a flexible and thermally stable linkage that can be incorporated into polymer backbones. This can lead to materials that are solution-processable, an important attribute for the fabrication of large-area electronic devices.
Furthermore, the methoxy groups offer sites for further chemical modification, allowing for the fine-tuning of the electronic and optical properties of the resulting materials. While this compound itself may not be the final active material, its role as a monomer or a precursor is of significant interest in the design of next-generation organic electronic and optical materials. The synthesis of related complex molecules, such as bis(4-(4′-(4′-phenoxy)phenyl)phenyl)dimethylsilane phthalonitrile, highlights the utility of such silane-centered building blocks in creating advanced functional polymers. researchgate.net
| Property | Relevance to Electronic and Optical Materials |
| Thermal Stability | The silane linkage contributes to the robustness of materials during device operation. |
| Solution Processability | The dimethylsilyl groups can enhance solubility, facilitating device fabrication. |
| Tunable Electronic Properties | The methoxyphenyl groups can be modified to alter the HOMO/LUMO energy levels. |
| High Refractive Index | The aromatic content can lead to materials with a high refractive index for optical applications. |
Integration Within Catalysis and Organometallic Chemistry Frameworks
Design of Bis(4-methoxyphenyl)dimethylsilane-Derived Ligands for Transition Metal Catalysis
The design of ligands is a cornerstone of modern transition metal catalysis, enabling control over the activity, selectivity, and stability of catalysts. While specific ligands derived directly and solely from this compound are not extensively reported in dedicated studies, the structural features of the molecule—namely the electron-donating methoxyphenyl groups and the dimethylsilyl linker—are relevant to established ligand design principles.
The dimethylsilyl group can serve as a structurally robust and sterically defined linker. In the design of bidentate or pincer-type ligands, the SiMe₂ unit can provide a rigid backbone, controlling the bite angle and the spatial arrangement of the donor atoms. This rigidity is often crucial for achieving high selectivity in catalytic transformations.
Investigations into the Compound's Role as a Reactant or Intermediate in Catalytic Cycles
Although direct studies detailing the role of this compound as a key reactant or intermediate in major catalytic cycles are limited, related organosilicon compounds are known to participate in various catalytic reactions. For instance, hydrosilylation, a fundamental process in organosilicon chemistry, involves the addition of a Si-H bond across an unsaturated bond, a reaction often catalyzed by platinum-group metals. While this compound itself lacks the reactive Si-H bond for direct participation in primary hydrosilylation, its derivatives or precursors with this functionality would be expected to be active.
In some catalytic processes, silanes can act as reducing agents. The silicon center, upon activation, can facilitate reduction pathways. Furthermore, the cleavage of a Si-C bond, while generally stable, can occur under certain catalytic conditions, suggesting that moieties like the 4-methoxyphenyl (B3050149) group could potentially be transferred in specific cross-coupling reactions.
Impact of Silicon Substitution on Catalyst Performance and Selectivity
The substitution pattern on the silicon atom in organosilicon compounds that are part of a catalyst's ligand sphere has a profound impact on performance and selectivity. The dimethyl substitution in this compound provides a specific steric profile around the silicon atom. Compared to bulkier substituents, the methyl groups are relatively small, which can influence the accessibility of the catalytic metal center.
The electronic effect of the silicon atom itself is also significant. As a linker in a ligand, the silyl (B83357) group can modulate the electron density at the donor atoms. The specific impact of the bis(4-methoxyphenyl)dimethylsilyl moiety on a catalyst would depend on how it is incorporated into the ligand framework. If the phenyl rings are part of the coordinating system, their electron-donating nature, enhanced by the methoxy (B1213986) groups, would likely be the dominant electronic influence.
Synthesis of Organometallic Complexes Incorporating this compound Moieties
The synthesis of organometallic complexes featuring the this compound framework provides a direct avenue to explore its chemical behavior and potential applications. The incorporation of this silane (B1218182) into a larger, reactive molecule leverages the silane's inherent structural and electronic properties.
A notable example of the integration of the this compound moiety into an organometallic framework is in the synthesis of silyl-substituted titanocene (B72419) dichloride derivatives. figshare.com These compounds are of interest for their potential as anti-cancer agents.
Specifically, the compound bis-[((4-methoxyphenyl)dimethylsilane)cyclopentadienyl] titanium(IV) dichloride has been synthesized and characterized. figshare.com The synthesis involves the creation of a cyclopentadienyl (B1206354) ligand that is substituted with the (4-methoxyphenyl)dimethylsilyl group. This substituted cyclopentadienyl ligand is then reacted with a titanium source, typically titanium tetrachloride, to form the corresponding titanocene dichloride. figshare.com
The presence of the (4-methoxyphenyl)dimethylsilyl substituent on the cyclopentadienyl rings influences the properties of the resulting titanocene complex. The electronic character of the methoxyphenyl group can affect the electron density at the titanium center, which in turn can modulate its reactivity and biological activity. A comparative study with the phenyl-substituted analogue, bis-[((phenyl)dimethylsilane)cyclopentadienyl] titanium(IV) dichloride , was also conducted. figshare.com
The cytotoxic effects of these silyl-substituted titanocenes have been evaluated, providing insight into how modifications of the cyclopentadienyl ligand can impact their potential as therapeutic agents.
| Compound | IC₅₀ Value (μM) on CAKI-1 cell lines |
|---|---|
| bis-[((4-methoxyphenyl)dimethylsilane)cyclopentadienyl] titanium(IV) dichloride | 106 (± 4) figshare.com |
| bis-[((phenyl)dimethylsilane)cyclopentadienyl] titanium(IV) dichloride | 139 (± 5) figshare.com |
Future Perspectives and Emerging Research Avenues
Exploration of Bis(4-methoxyphenyl)dimethylsilane in Flow Chemistry and Automated Synthesis
The traditional batch synthesis of this compound, often involving the reaction of a Grignard reagent with dichlorodimethylsilane (B41323), is effective but can be improved in terms of efficiency, safety, and scalability. tue.nl Future research will likely focus on adapting these synthesis protocols to continuous flow chemistry. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and safer handling of reactive intermediates.
Furthermore, the integration of automated synthesis platforms represents a significant leap forward. chemrxiv.orgsigmaaldrich.com These systems, which can perform multi-step reactions and purifications with minimal human intervention, could dramatically accelerate the discovery and optimization of new derivatives of this compound. By combining flow reactors with automated control and real-time analytics, researchers can rapidly screen a wide array of reaction conditions or build libraries of related compounds for further study. The development of a next-generation small molecule synthesizer operating at speeds an order of magnitude faster than previous systems highlights the potential for this approach. chemrxiv.org
Development of Novel Silicon-Based Architectures with Advanced Properties
This compound serves as an excellent starting point for the construction of more complex silicon-based architectures. A significant area of current and future research is its use as a precursor for novel organometallic complexes and polymers with advanced properties.
One of the most promising applications is in the synthesis of silyl-substituted titanocene (B72419) dichloride derivatives. researchgate.netresearchgate.net By reacting this compound to form ligands for titanium, researchers have created complexes such as bis-[((4-methoxyphenyl)dimethylsilane)cyclopentadienyl] titanium(IV) dichloride. researchgate.netacs.org These organometallic compounds are being investigated for their potential as anticancer agents, demonstrating a critical link between organosilicon chemistry and medicinal applications. researchgate.netacs.orgresearchgate.net
Beyond discrete molecules, this compound holds potential as a monomer or crosslinker in polymer chemistry. Its rigid core and functionalizable phenyl rings could be exploited to create polymers with tailored thermal, mechanical, and electronic properties. There is particular interest in its application in organic electronics, where it could function as a donor material in devices like organic photovoltaic cells or field-effect transistors.
| Derivative | Potential Application | Key Research Finding |
| bis-[((4-methoxyphenyl)dimethylsilane)cyclopentadienyl] titanium(IV) dichloride | Anticancer agent | Synthesized and characterized as a novel titanocene compound with potential cytotoxic effects. researchgate.netacs.org |
| Diphosphinite Ligands | Homogeneous Catalysis | The silane (B1218182) serves as a backbone for novel diphosphinite ligands used in transition metal complexes. tue.nl |
| Organic Electronic Materials | Donor Materials | Identified as a potential donor material for applications in organic electronics. |
Application of Advanced Analytical Techniques for Real-Time Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, a detailed understanding of the reaction kinetics and mechanisms is essential. Future research will increasingly rely on advanced analytical techniques for real-time, in-situ monitoring of these chemical processes.
Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are invaluable for this purpose. For instance, in-line FTIR can track the consumption of reactants and the formation of products and intermediates during polysiloxane synthesis, a process related to organosilane chemistry. This allows for precise control over the reaction endpoint and ensures product quality.
Advanced mass spectrometry techniques, such as Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS), are particularly powerful for identifying transient catalytic intermediates in organometallic reactions. Applying these methods to the synthesis of this compound and its subsequent transformations would provide unprecedented insight into the reaction pathways, facilitating rational optimization.
Leveraging Machine Learning and AI for Predictive Synthesis and Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. In the context of this compound, these computational tools offer several exciting possibilities.
Machine learning models can be trained on existing chemical reaction data to predict the outcomes of new reactions with high accuracy. This could be used to optimize the synthesis of this compound by predicting the yield and purity under various conditions, thereby reducing the need for extensive experimental screening. AI algorithms can also assist in planning multi-step synthetic routes to complex target molecules derived from this silane.
Furthermore, ML can accelerate the discovery of new materials by predicting the properties of hypothetical molecules. Researchers could use computational models to design novel polymers or organometallic complexes based on the this compound scaffold and predict their electronic, optical, or biological properties before committing to their synthesis. This predictive power is especially valuable in the field of organosilicon chemistry, where ML models are being developed to predict the structures and environmental risks of various compounds.
Interdisciplinary Research at the Interface of Organosilicon Chemistry and Advanced Materials Science
The future of research involving this compound lies in fostering interdisciplinary collaborations. The unique properties of silicon-containing compounds make them relevant to a wide range of scientific fields, and this particular silane is no exception.
The development of titanocene derivatives for cancer therapy is a prime example of the synergy between organosilicon chemistry, medicinal chemistry, and biology. researchgate.netacs.orgresearchgate.net Continued research in this area could lead to new classes of metallodrugs with novel mechanisms of action.
Similarly, the exploration of this compound in organic electronics requires a close partnership between synthetic chemists, materials scientists, and physicists. By working together, these teams can design, synthesize, and characterize new materials for next-generation solar cells, flexible displays, and sensors. The versatility of the silane backbone provides a rich platform for creating materials with precisely tuned properties to meet the demands of these advanced applications. tue.nl
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Bis(4-methoxyphenyl)dimethylsilane, and how can researchers optimize reaction yields?
- Methodology : A common approach involves coupling 4-methoxyphenyl Grignard reagents with dimethylchlorosilane under inert conditions. For example, a modified procedure from a related silane synthesis uses tetrahydrofuran (THF) as the solvent and controlled dropwise addition of the Grignard reagent at 0°C to minimize side reactions . Yield optimization may involve adjusting stoichiometry (e.g., 1.2:1 molar ratio of Grignard to silane precursor) and post-reaction purification via column chromatography (SiO₂, hexane/ethyl acetate gradient). Monitoring by thin-layer chromatography (TLC) is critical to track intermediate formation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : In H-NMR, expect signals at δ 3.80 ppm (singlet for methoxy groups) and δ 0.30–0.50 ppm (singlet for Si–CH₃). Aromatic protons typically appear as two doublets (δ 6.8–7.2 ppm) due to para-substitution .
- Mass Spectrometry : MALDI-TOF or ESI-MS should show a molecular ion peak at m/z 286.4 (C₁₆H₂₀O₂Si). Fragmentation patterns may include loss of methoxy groups (m/z 254) or silane-derived ions .
- FT-IR : Confirm Si–C bonds (1250–1100 cm⁻¹) and methoxy C–O stretches (~1240 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use gloves, goggles, and a lab coat to avoid dermal contact. Conduct reactions in a fume hood due to potential volatile byproducts. Quench residual silane with ethanol or isopropanol before disposal. Store under nitrogen at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in catalytic systems?
- Methodology : The methoxy groups provide electron-donating effects, enhancing silane stability in oxidative conditions. Steric hindrance from the aryl groups can slow nucleophilic attacks, making it suitable for controlled polymerization (e.g., in silicone-based materials). Comparative studies with analogs (e.g., bis(4-chlorophenyl)dimethylsilane) using Hammett constants (σ) and DFT calculations can quantify electronic contributions .
Q. What strategies can resolve contradictory data in silane-mediated reactions, such as unexpected byproducts or inconsistent yields?
- Methodology :
- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., disiloxanes from hydrolysis).
- Reaction Monitoring : In-situ FT-IR or Raman spectroscopy can detect intermediate species.
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity) systematically to isolate contributing factors. For example, trace water may hydrolyze silane precursors, necessitating rigorous drying of solvents .
Q. How can this compound be integrated into organometallic catalyst design for asymmetric synthesis?
- Methodology : The silane’s aryl groups can act as chiral auxiliaries when paired with transition metals (e.g., Rh or Pd). A case study involved synthesizing a zirconocene catalyst with bis(indenyl)dimethylsilane ligands, where the methoxy groups improved enantioselectivity in olefin polymerization (up to 85% ee) . Key steps include ligand-metal coordination studies (X-ray crystallography) and catalytic activity screening under varying pressures and temperatures.
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodology :
- Heat Management : Exothermic Grignard reactions require jacketed reactors with controlled cooling.
- Purification : Replace column chromatography with distillation or crystallization (solvent: hexane/diethyl ether).
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like NIR spectroscopy for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
